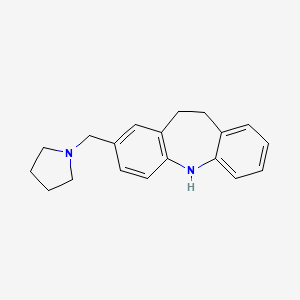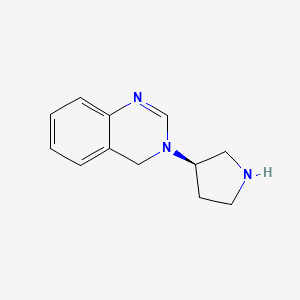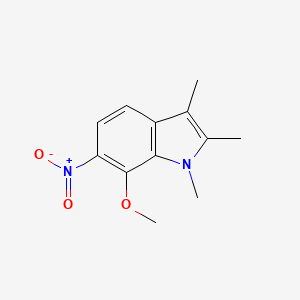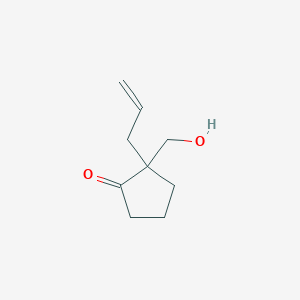
2,2-Dichloro-1-cyclopentylethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dichloro-1-cyclopentylethan-1-one is an organic compound with the molecular formula C8H12Cl2O. It is a colorless to pale yellow liquid that is used as an intermediate in organic synthesis. The compound is known for its reactivity due to the presence of two chlorine atoms and a cyclopentyl group attached to the ethanone moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,2-Dichloro-1-cyclopentylethan-1-one can be synthesized through the chlorination of cyclopentyl methyl ketoneThe reaction is typically carried out at temperatures below 60°C to prevent over-chlorination and to ensure the selective formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the continuous introduction of chlorine gas into a reactor containing cyclopentyl methyl ketone and acetic acid. The reaction mixture is then cooled, and the product is separated by distillation or extraction methods .
Análisis De Reacciones Químicas
Types of Reactions
2,2-Dichloro-1-cyclopentylethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as hydroxide ions, amines, or thiols.
Reduction Reactions: The compound can be reduced to form cyclopentyl ethanone derivatives.
Oxidation Reactions: It can be oxidized to form carboxylic acids or other oxidized products.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide, ammonia, or thiols in aqueous or alcoholic solutions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Major Products
Substitution: Formation of hydroxyl, amino, or thiol derivatives.
Reduction: Formation of cyclopentyl ethanone.
Oxidation: Formation of cyclopentyl carboxylic acid or other oxidized derivatives.
Aplicaciones Científicas De Investigación
2,2-Dichloro-1-cyclopentylethan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biochemical pathways.
Medicine: Potential use in the development of new therapeutic agents due to its reactivity and ability to form bioactive compounds.
Industry: Utilized in the production of specialty chemicals and as a building block for more complex molecules.
Mecanismo De Acción
The mechanism of action of 2,2-Dichloro-1-cyclopentylethan-1-one involves its reactivity towards nucleophiles and electrophiles. The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles. Additionally, it can participate in redox reactions, leading to the formation of various oxidized or reduced products. The molecular targets and pathways involved depend on the specific reactions and conditions employed .
Comparación Con Compuestos Similares
Similar Compounds
2,2-Dichloroacetophenone: Similar in structure but with a phenyl group instead of a cyclopentyl group.
1,1-Dichloroacetone: Contains two chlorine atoms but with a different carbon skeleton.
2,2-Dichloropropane: Similar chlorination pattern but with a propane backbone.
Uniqueness
2,2-Dichloro-1-cyclopentylethan-1-one is unique due to its cyclopentyl group, which imparts distinct steric and electronic properties compared to other similar compounds. This uniqueness makes it valuable in specific synthetic applications where the cyclopentyl moiety is required .
Propiedades
Número CAS |
39140-52-8 |
|---|---|
Fórmula molecular |
C7H10Cl2O |
Peso molecular |
181.06 g/mol |
Nombre IUPAC |
2,2-dichloro-1-cyclopentylethanone |
InChI |
InChI=1S/C7H10Cl2O/c8-7(9)6(10)5-3-1-2-4-5/h5,7H,1-4H2 |
Clave InChI |
LQTBWPPPBJJUQF-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)C(=O)C(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



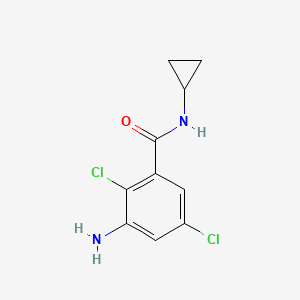
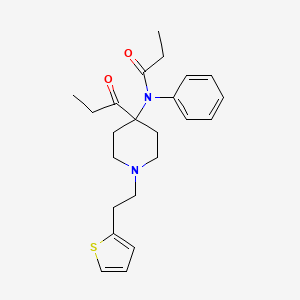
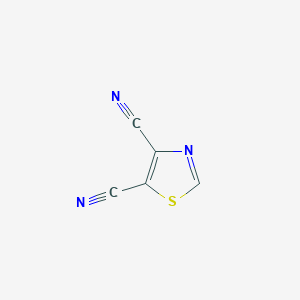
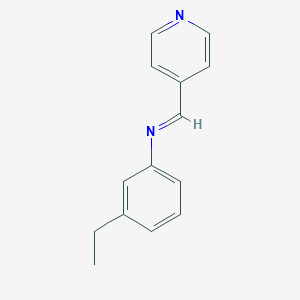
![6-Methoxy-2-(methylthio)benzo[d]thiazole](/img/structure/B13961435.png)
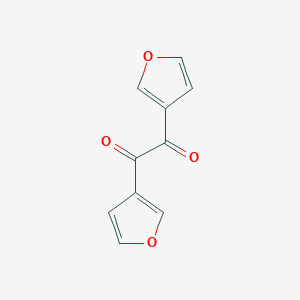
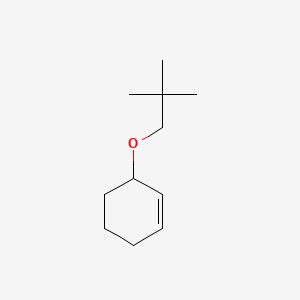
![N-cyclopropylbenzo[d]oxazole-2-sulfonamide](/img/structure/B13961457.png)
